molecular formula C11H7ClN2OS2 B2772323 2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 255378-83-7

2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2772323
CAS No.: 255378-83-7
M. Wt: 282.76
InChI Key: VYNYUUUFRXWFFD-UHFFFAOYSA-N
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Description

2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with the molecular formula C11H7ClN2OS2 and a molecular weight of 282.77 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4-one core substituted with a chloromethyl group and a thiophen-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidin-4-one core.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, often using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.

    Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group is attached via a coupling reaction, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: The thiophen-2-yl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various functional compounds.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of cellular processes. The thiophen-2-yl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    2-Methyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one: Similar structure but with a methyl group instead of a chloromethyl group.

    2-Chloromethyl-5-thiophen-2-yl-3H-pyrimidin-4-one: Similar structure but without the thieno ring.

Uniqueness

2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of both the chloromethyl and thiophen-2-yl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups within the thieno[2,3-d]pyrimidin-4-one core makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(chloromethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS2/c12-4-8-13-10(15)9-6(5-17-11(9)14-8)7-2-1-3-16-7/h1-3,5H,4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNYUUUFRXWFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC3=C2C(=O)NC(=N3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255378-83-7
Record name 2-(chloromethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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